molecular formula C5H9ClN2S B1424887 4-Ethyl-1,3-thiazol-2-amine hydrochloride CAS No. 24966-92-5

4-Ethyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1424887
CAS No.: 24966-92-5
M. Wt: 164.66 g/mol
InChI Key: RVEUKCBPCRKJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2S and its molecular weight is 164.66 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethyl-1,3-thiazol-2-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethyl-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-2-4-3-8-5(6)7-4;/h3H,2H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEUKCBPCRKJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24966-92-5
Record name 4-ethyl-1,3-thiazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-1,3-thiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring system, particularly when substituted with a 2-amino group, represents a cornerstone of contemporary medicinal chemistry.[1][2] This privileged scaffold is not merely a synthetic curiosity but a recurring motif in a multitude of pharmacologically active agents, including approved drugs and promising clinical candidates.[2][3] Its significance stems from its unique stereoelectronic properties, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its synthetic tractability. This guide focuses on a specific, yet versatile, member of this family: 4-Ethyl-1,3-thiazol-2-amine hydrochloride. We will dissect its chemical properties, provide a detailed roadmap for its synthesis, explore its reactivity for further chemical elaboration, and discuss its applications, particularly in the realm of oncology, thereby offering a comprehensive resource for scientists at the forefront of therapeutic innovation.

Core Chemical and Physical Properties

A foundational understanding of a molecule's intrinsic properties is a prerequisite for its effective application in any research and development endeavor. The key physicochemical characteristics of 4-Ethyl-1,3-thiazol-2-amine hydrochloride are summarized below.

PropertyData
Molecular Formula C₅H₈N₂S · HCl
Molecular Weight 164.66 g/mol
CAS Number 34631-53-3[4]
Appearance White to off-white solid
Solubility Soluble in water and lower alcohols
IUPAC Name 4-ethyl-1,3-thiazol-2-amine;hydrochloride

Molecular Structure:

The molecule consists of a five-membered thiazole ring bearing an ethyl group at position 4 and an amino group at position 2. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for biological testing and formulation.

Caption: Chemical structure of 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

Synthesis: The Hantzsch Thiazole Synthesis in Practice

The most reliable and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of our target molecule, the specific α-haloketone required is 1-chlorobutan-2-one.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea Nucleophilic_Attack Nucleophilic Attack (SN2) Thiourea->Nucleophilic_Attack Alpha_Haloketone 1-Chlorobutan-2-one Alpha_Haloketone->Nucleophilic_Attack Intermediate S-Alkylation Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Cyclized_Intermediate Thiazoline Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Product 4-Ethyl-1,3-thiazol-2-amine Dehydration->Product Salt_Formation HCl Addition Product->Salt_Formation Final_Product 4-Ethyl-1,3-thiazol-2-amine Hydrochloride Salt_Formation->Final_Product

Caption: Generalized mechanism of the Hantzsch synthesis for 2-aminothiazoles.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

Materials:

  • 1-Chlorobutan-2-one

  • Thiourea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 equivalent) and ethanol (10 volumes).

  • Addition of α-Haloketone: With stirring, add 1-chlorobutan-2-one (1.0 equivalent) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Neutralization: To the residue, add water and a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This will neutralize the hydrohalic acid formed during the reaction and precipitate the free base.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-ethyl-1,3-thiazol-2-amine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-Ethyl-1,3-thiazol-2-amine hydrochloride lies in the reactivity of its 2-amino group. This primary amine serves as a versatile handle for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for drug screening.

Key Derivatization Reactions:

  • Acylation: The amino group readily reacts with acid chlorides or anhydrides to form amides. This is a common strategy to introduce various side chains.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores.

  • N-Arylation/Alkylation: The amino group can be arylated or alkylated under various conditions, such as Buchwald-Hartwig amination or reductive amination.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

Derivatization_Pathways cluster_reactions Derivatization Reactions cluster_products Derivative Classes Start 4-Ethyl-1,3-thiazol-2-amine Acylation Acylation (RCOCl) Start->Acylation Sulfonylation Sulfonylation (RSO₂Cl) Start->Sulfonylation Arylation N-Arylation (Ar-X, Pd catalyst) Start->Arylation Urea_Formation Urea Formation (R-NCO) Start->Urea_Formation Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide N_Aryl_Amine N-Aryl Amine Derivatives Arylation->N_Aryl_Amine Urea Urea Derivatives Urea_Formation->Urea

Caption: Key derivatization pathways for 4-Ethyl-1,3-thiazol-2-amine.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous drugs. Derivatives of 4-Ethyl-1,3-thiazol-2-amine are of significant interest in several therapeutic areas, most notably in oncology.

Kinase Inhibition in Oncology

A primary application of 2-aminothiazole derivatives is in the development of protein kinase inhibitors.[3] The 2-amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The 4-ethyl group can occupy a hydrophobic pocket, potentially influencing potency and selectivity.

Notable Kinase Targets for 2-Aminothiazole Derivatives:

  • Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are being investigated for their potential to halt the cell cycle in cancer cells.[5]

  • Aurora Kinases: These are crucial for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibiting VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow.

  • Phosphoinositide 3-kinase (PI3K): This is a key enzyme in a signaling pathway that is often dysregulated in cancer.[6]

Other Therapeutic Areas

Beyond oncology, the 2-aminothiazole scaffold has shown promise in:

  • Antimicrobial Agents: Thiazole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Agents: Some derivatives have demonstrated potent anti-inflammatory effects.

  • Neurodegenerative Diseases: The scaffold is also being explored for its potential in treating conditions like Alzheimer's and Parkinson's disease.

Safety and Handling

As with all chemical reagents, appropriate safety precautions must be taken when handling 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

4-Ethyl-1,3-thiazol-2-amine hydrochloride is a synthetically accessible and highly versatile building block for drug discovery. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its 2-amino group provide a robust platform for the generation of diverse chemical libraries. The established importance of the 2-aminothiazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of 4-ethyl-1,3-thiazol-2-amine hydrochloride as a valuable starting point for the development of novel therapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers and drug development professionals to effectively utilize this important chemical entity in their pursuit of new medicines.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) Visible light triggered, catalyst free approach for the synthesis of thiazoles and imidazo[2,1-b]thiazoles. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175525. [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Journal of the Chilean Chemical Society. [Link]

  • Google P
  • Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 936-951. [Link]

  • ResearchGate. (2016). Thiazole Derivatives Inhibitors of Protein Kinases. [Link]

  • AHH Chemical Co., Ltd. 4-Ethyl-1,3-thiazol-2-amine hydrochloride hydrate. [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(32), 20001-20011. [Link]

  • Foloppe, N., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320. [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Andreani, A., et al. (2008). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 13(12), 3091-3101. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35915-35931. [Link]

  • Al-Ostath, A. I., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(15), 4927. [Link]

  • Al-Suhaimi, K. M., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • PubChem. 4-Ethyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of DNA Interactions. [Link]

  • DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

  • PubChemLite. N-ethyl-4h-chromeno[4,3-d][1][7]thiazol-2-amine. [Link]

Sources

4-Ethyl-1,3-thiazol-2-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Handling of 4-Ethyl-1,3-thiazol-2-amine Hydrochloride

Executive Summary & Compound Architecture

4-Ethyl-1,3-thiazol-2-amine hydrochloride (CAS: 24966-92-5) acts as a critical intermediate in the synthesis of dopamine agonists, antimicrobial agents, and peptidomimetics. Unlike its free base counterpart, the hydrochloride salt exhibits distinct thermodynamic behavior, particularly regarding aqueous solubility and hygroscopicity.

This guide moves beyond static data points to provide a dynamic understanding of the compound's behavior in solution, essential for reproducible drug development and biological assay formulation.

Chemical Identity
PropertySpecification
IUPAC Name 4-Ethyl-1,3-thiazol-2-amine hydrochloride
Common Name 2-Amino-4-ethylthiazole HCl
CAS Number 24966-92-5
Molecular Formula C₅H₈N₂S[1][2][3][4][5][6] · HCl
Molecular Weight 164.66 g/mol
Appearance White to off-white crystalline solid
Salt Stoichiometry 1:1 (Amine : HCl)

Solubility Profile & Solvent Compatibility

The solubility of 4-ethyl-1,3-thiazol-2-amine HCl is governed by the ionic interaction between the protonated thiazole ring nitrogen and the chloride counterion.

Quantitative Solubility Estimates

Note: Values represent working saturation limits derived from structural analogs (e.g., 2-amino-4-methylthiazole) and standard amine-hydrochloride behavior. Always validate specific batch solubility using the protocol in Section 3.

Solvent SystemSolubility RatingEstimated Saturation (25°C)Application Context
Water (Milli-Q) High> 50 mg/mLAqueous buffers, synthesis workup.
Methanol High> 30 mg/mLRecrystallization, transfer solvent.
Ethanol (Abs.) Moderate10–20 mg/mLCrystallization anti-solvent.
DMSO High> 100 mg/mLPrimary Stock for bio-assays.
Dichloromethane Low< 1 mg/mLPartitioning (compound stays in aqueous phase).
Ethyl Acetate Very Low< 0.5 mg/mLWashing/removing non-polar impurities.[7]
The pH-Solubility Relationship (Mechanistic Insight)

The 2-aminothiazole moiety is a weak base. The exocyclic amine is conjugated with the ring, making the ring nitrogen (N3) the primary site of protonation (pKa ≈ 5.3–5.5).

  • pH < 5.0: The compound exists predominantly as the cation (protonated). Solubility is maximal.

  • pH > 6.0: Deprotonation begins. The equilibrium shifts toward the free base, which is significantly less water-soluble and may precipitate from concentrated aqueous stocks.

  • Buffer Warning: Avoid dissolving high concentrations (>10 mM) directly into phosphate-buffered saline (PBS) at pH 7.4 without an initial DMSO solubilization step, as the buffering capacity may force deprotonation and micro-precipitation.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values for critical development steps. Impurities (e.g., residual thiourea) can alter saturation points. Use this gravimetric protocol to validate your specific batch.

Objective: Determine the thermodynamic solubility of 4-Ethyl-1,3-thiazol-2-amine HCl in a target solvent.

Materials:

  • Target Solvent (Water, PBS, or DMSO)

  • 0.22 µm PTFE Syringe Filter

  • Analytical Balance (0.01 mg precision)

  • Thermomixer or Shaker

Workflow:

  • Supersaturation: Add excess compound (approx. 100 mg) to 1.0 mL of solvent in a 1.5 mL microcentrifuge tube.

  • Equilibration: Vortex for 2 minutes. Incubate at 25°C with agitation (800 rpm) for 24 hours.

    • Check: If solution becomes clear, add more solid until a visible pellet remains.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Filtration: Pass the supernatant through a pre-warmed 0.22 µm filter to remove micro-crystals.

  • Quantification (Gravimetric):

    • Weigh an empty, dry glass vial (

      
      ).
      
    • Pipette exactly 500 µL of filtrate into the vial.

    • Evaporate solvent (SpeedVac or Nitrogen stream) until mass is constant.

    • Weigh the vial + residue (

      
      ).
      
  • Calculation:

    
    
    

Synthesis & Purification Logic

The solubility differential between the hydrochloride salt and the starting materials (thiourea and


-halo ketones) is the basis for purification.
Synthesis Pathway Visualization

The following diagram illustrates the synthesis and the solubility-driven purification logic.

G Start Precursors: Thiourea + 1-Bromo-2-butanone Reaction Reaction: Reflux in Ethanol (Cyclization) Start->Reaction 70-80°C Crude Crude Mixture: Thiazole HBr/HCl + Impurities Reaction->Crude Workup Workup: Evaporate EtOH -> Dissolve in H2O Crude->Workup Wash Purification Step 1: Wash Aqueous Phase with EtOAc (Removes unreacted ketone) Workup->Wash Basify Free Base Formation: Adjust pH > 9 (NaOH) Wash->Basify Aqueous Layer Extract Extraction: Extract into DCM Basify->Extract SaltForm Salt Formation: Add HCl in Dioxane/Ether Extract->SaltForm Organic Layer Final Final Product: 4-Ethyl-1,3-thiazol-2-amine HCl (Precipitate) SaltForm->Final Precipitation

Figure 1: Solubility-driven synthesis and purification workflow. The switch between aqueous (salt form) and organic (free base) phases ensures high purity.

Recrystallization Protocol

If the solubility test (Section 3) indicates low purity, recrystallize using the Ethanol/Ether method:

  • Dissolve crude salt in minimum boiling Ethanol (approx. 10 mL/g).

  • Hot filter to remove insoluble mechanical impurities.

  • Allow to cool to room temperature.

  • Add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Cool to 4°C overnight. Collect crystals via vacuum filtration.[8]

Biological Assay Preparation (Stock Solutions)

For cell culture or enzymatic assays, proper stock preparation is vital to prevent "crashing out" upon dilution.

Standard Operating Procedure (SOP):

  • Primary Stock: Prepare a 100 mM stock solution in 100% DMSO.

    • Why: DMSO suppresses hydrolysis and prevents microbial growth.

    • Storage: -20°C (Stable for >6 months).[7]

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into water or media immediately before use.

    • Caution: Do not store intermediate aqueous dilutions >24 hours.[7]

  • Final Assay Concentration: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Troubleshooting Precipitation: If a precipitate forms upon adding the DMSO stock to the culture media:

  • Cause: The high salt concentration of the media may be forcing the HCl salt out of solution (Common Ion Effect).

  • Solution: Pre-dilute the DMSO stock into pure water first, then add this aqueous solution to the media.

References

  • Sigma-Aldrich. (n.d.). 4-Ethyl-1,3-thiazol-2-amine hydrochloride hydrate Product Information. Retrieved from

  • Cayman Chemical. (2022).[7] 2-amino-4-phenyl Thiazole Product Insert. (Used as structural analog for solubility benchmarking). Retrieved from

  • Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazole derivatives and their biological activity. Journal of Advanced Pharmaceutical Technology & Research. (General synthesis and solubility context for 2-aminothiazoles).
  • PubChem. (n.d.). Compound Summary: 4-Ethyl-1,3-thiazol-2-amine.[1][3][9] National Library of Medicine. Retrieved from

Sources

Technical Guide: Biological Profile & Utility of 4-Ethyl-1,3-thiazol-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and experimental handling of 4-Ethyl-1,3-thiazol-2-amine hydrochloride . This document is structured for researchers in medicinal chemistry and pharmacology.

Compound Identity:

  • IUPAC Name: 4-Ethyl-1,3-thiazol-2-amine hydrochloride

  • CAS Number: 24966-92-5 (HCl salt); 13479-25-9 (Free base)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S · HCl
  • Molecular Weight: 164.66 g/mol

  • Core Scaffold: 2-Aminothiazole (Privileged Structure)

Part 1: Executive Summary & Pharmacological Significance

4-Ethyl-1,3-thiazol-2-amine HCl is a functionalized heterocyclic fragment belonging to the 2-aminothiazole class. While often utilized as a primary building block in fragment-based drug discovery (FBDD), the compound itself exhibits distinct biological activities in neurology and oncology. It serves as a critical probe for Structure-Activity Relationship (SAR) studies, particularly when comparing flexible alkyl substitutions against rigid fused-ring analogues (e.g., Pramipexole).

Key Biological Activities
Therapeutic AreaTarget / MechanismEffect Description
Neurology

7 nAChR
(Positive Allosteric Modulator)
Enhances acetylcholine signaling; potential utility in cognitive enhancement and neuroprotection [1].
Oncology HSET (KifC1) Kinesin Motor ProteinInhibits centrosome clustering in cancer cells with supernumerary centrosomes, inducing multipolar mitosis and apoptosis [2].
Metabolism Glucokinase (GK) Acts as a hydrophobic fragment in GK activators; the ethyl group modulates binding affinity in the allosteric site [3].
Microbiology Antimicrobial Scaffold Precursor for Schiff base derivatives showing efficacy against M. tuberculosis and multidrug-resistant bacterial strains [4].

Part 2: Mechanism of Action & Signaling Pathways

Alpha-7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

As a Positive Allosteric Modulator (PAM), 4-Ethyl-1,3-thiazol-2-amine does not bind to the orthosteric acetylcholine site. Instead, it binds to a transmembrane allosteric site, lowering the energy barrier for channel opening. This potentiates the calcium influx triggered by endogenous agonists.

Signaling Cascade Visualization:

nAChR_Pathway Agonist Endogenous ACh Receptor α7 nAChR (Transmembrane Domain) Agonist->Receptor Orthosteric Binding Compound 4-Ethyl-1,3-thiazol-2-amine (PAM Site) Compound->Receptor Allosteric Modulation (Conformational Change) Ca_Influx Ca2+ Influx Increase Receptor->Ca_Influx Channel Opening Downstream ERK1/2 & CREB Phosphorylation Ca_Influx->Downstream Signal Transduction Outcome Neuroprotection & Cognitive Enhancement Downstream->Outcome Gene Expression

Figure 1: Mechanism of Positive Allosteric Modulation (PAM) on α7 nAChR.

HSET (KifC1) Inhibition in Cancer

In cancer cells with amplified centrosomes, HSET clusters these centrosomes to allow bipolar division. 4-Ethyl-1,3-thiazol-2-amine derivatives disrupt this clustering, forcing the cell into a lethal multipolar division.

Part 3: Experimental Protocols

Protocol A: Synthesis Validation (Hantzsch Thiazole Synthesis)

Rationale: High-purity synthesis is required to avoid contamination with uncyclized thiourea, which can produce false positives in biological assays.

Reagents:

  • 1-Bromo-2-butanone (CAS: 816-40-0)

  • Thiourea (CAS: 62-56-6)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Thiourea (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask.

  • Addition: Add 1-Bromo-2-butanone (1.05 eq) dropwise at room temperature. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup (HCl Salt): Cool the solution to 0°C. The hydrochloride salt may precipitate spontaneously. If not, add diethyl ether to induce crystallization.

  • Filtration: Filter the white crystalline solid and wash with cold ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the thiazole proton singlet (~6.5 ppm) and the ethyl group triplet/quartet signals. Absence of thiourea peaks confirms cyclization.

    • Melting Point: Expect range 138–142°C (hygroscopic nature may vary this).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Target: Evaluation of fragment cytotoxicity as a baseline for anticancer SAR.

  • Cell Seeding: Seed MCF-7 or HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Treatment: Dissolve 4-Ethyl-1,3-thiazol-2-amine HCl in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in culture media.
  • Incubation: Treat cells for 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.
    
  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
    • Note: As a fragment, IC

      
       values are expected to be in the moderate micromolar range (>10 
      
      
      
      M). High potency (<1
      
      
      M) typically requires N-substitution or aryl coupling [4].

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage: Category 2A

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation)

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the powder in a fume hood to avoid respiratory sensitization.

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

Part 5: Synthetic Utility Workflow

This compound is rarely the end-point drug; it is a scaffold . Below is the workflow for derivatizing this core into high-value targets (e.g., Schiff bases or Amides).

Synthesis_Workflow Start 4-Ethyl-1,3-thiazol-2-amine Path1 Acylation (R-COCl) Start->Path1 Path2 Schiff Base Formation (Ar-CHO) Start->Path2 Path3 Sandmeyer Reaction (NaNO2/CuX) Start->Path3 Prod1 Amide Derivatives (Glucokinase Activators) Path1->Prod1 Prod2 Imines (Antimicrobial Agents) Path2->Prod2 Prod3 2-Halo-thiazoles (Coupling Partners) Path3->Prod3

Figure 2: Synthetic divergence from the 4-ethyl-2-aminothiazole core.

References

  • Google Patents. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor. Patent US20030236287A1.
  • Google Patents. (2023). Substituted heterocycles as HSET inhibitors. Patent WO2023131690A1.
  • Journal of Cardiovascular Disease Research. (2012). Design, synthesis, characterization and biological evaluation of some novel 3, 6-disubstituted-2-pyridinecarboxamide derivatives as antidiabetic agents. Available at: [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Available at: [Link]

Sources

Methodological & Application

Application Note: In Vitro Antiproliferative Activity Assay of 4-Ethyl-1,3-thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The 2-Aminothiazole Scaffold in Oncology

The compound 4-Ethyl-1,3-thiazol-2-amine hydrochloride represents a core pharmacophore in medicinal chemistry. The 2-aminothiazole ring system is classified as a "privileged structure" due to its ability to bind diverse biological targets with high affinity.

In the context of antiproliferative screening, this scaffold is frequently associated with:

  • Kinase Inhibition: Acting as an ATP mimic in the hinge region of Cyclin-Dependent Kinases (CDKs) and Src family kinases.

  • Tubulin Polymerization Inhibition: Binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing mitotic arrest.

This Application Note provides a standardized protocol for evaluating the antiproliferative activity of 4-Ethyl-1,3-thiazol-2-amine hydrochloride. While this specific molecule is often a fragment or building block (Fragment-Based Drug Discovery - FBDD), establishing a robust assay baseline is critical for optimizing its derivatives into potent lead compounds like Dasatinib or Dabrafenib.

Compound Profile[1][2][3][4][5][6][7]
  • Compound Name: 4-Ethyl-1,3-thiazol-2-amine hydrochloride[1][2]

  • CAS Number: 54001-22-2 (Free base ref: 13479-64-6)

  • Molecular Weight: ~164.66 g/mol (HCl salt)

  • Solubility: High water solubility (due to HCl salt); Soluble in DMSO.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the antiproliferative screening process, highlighting critical decision points for the hydrochloride salt form.

AssayWorkflow cluster_CellCulture Cell Culture Phase Start Compound: 4-Ethyl-1,3-thiazol-2-amine HCl Solubility Solubility Check (HCl salt is hydrophilic) Start->Solubility StockPrep Stock Preparation (100 mM in DMSO or Water) Solubility->StockPrep Treatment Compound Treatment (Serial Dilution: 100 µM - 0.1 µM) StockPrep->Treatment Seeding Cell Seeding (3000-5000 cells/well) Incubation1 24h Attachment Seeding->Incubation1 Incubation1->Treatment Incubation2 48-72h Incubation Treatment->Incubation2 Readout MTT Addition & Readout (570 nm) Incubation2->Readout

Caption: Workflow for antiproliferative screening of thiazole salts. Note the parallel preparation of cells and compound stocks.

Materials & Reagents

ReagentSpecificationPurpose
Test Compound 4-Ethyl-1,3-thiazol-2-amine HClAnalyte
Solvent DMSO (Cell Culture Grade)Stock solution preparation
Detection Reagent MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Mitochondrial activity indicator
Positive Control Doxorubicin or PaclitaxelValidation of assay sensitivity
Solubilization Buffer DMSO or Acidified IsopropanolDissolving formazan crystals
Cell Lines HeLa, MCF-7, or A549Standard cancer models

Detailed Protocol

Phase 1: Stock Solution Preparation

Critical Step: Although the hydrochloride salt is water-soluble, preparing the primary stock in DMSO is recommended for consistency if you are screening a library of thiazole derivatives (which are typically lipophilic).

  • Weighing: Weigh 1.65 mg of 4-Ethyl-1,3-thiazol-2-amine HCl.

  • Dissolution: Dissolve in 100 µL of sterile DMSO to create a 100 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the thiazole ring.

Phase 2: Cell Seeding
  • Harvest cells (e.g., MCF-7) during the logarithmic growth phase.

  • Count cells using a hemocytometer or automated counter.

  • Dilute cell suspension to 5 x 10⁴ cells/mL .

  • Dispense 100 µL/well (5,000 cells/well) into a 96-well clear-bottom plate.

  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS instead of cells to minimize evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Phase 3: Compound Treatment
  • Dilution Plate: In a separate sterile plate, prepare serial dilutions (1:2 or 1:3) of the Master Stock using complete cell culture media.

    • Target Range: 100 µM down to 0.1 µM.

    • Vehicle Control: Ensure the final DMSO concentration is < 0.5% in all wells.[3][4]

  • Application: Aspirate the old media from the cell plate (carefully, without disturbing the monolayer).

  • Add 100 µL of the drug-containing media to the respective wells.

  • Incubate for 48 to 72 hours .

Phase 4: MTT Readout
  • Prepare MTT solution (5 mg/mL in PBS). Filter sterilize.[3]

  • Add 10 µL of MTT solution to each well (final conc: 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C. Observation: Look for dark purple formazan crystals inside viable cells.[5]

  • Remove media carefully.

  • Add 100 µL DMSO to dissolve the crystals.

  • Shake the plate on an orbital shaker for 10 minutes (protected from light).

  • Measure absorbance at 570 nm (Reference wavelength: 630 nm).[4]

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability using the following formula:



  • OD_sample: Absorbance of wells treated with the thiazole compound.

  • OD_control: Absorbance of wells with cells + 0.5% DMSO (no drug).

  • OD_blank: Absorbance of media only (no cells).

Expected Results for Fragment Screening

As 4-Ethyl-1,3-thiazol-2-amine is a low molecular weight fragment, it may exhibit weak potency compared to fully optimized drugs.

Concentration (µM)Expected Viability (Fragment)Expected Viability (Positive Control)Interpretation
0.1 ~100%~90%No toxicity
1.0 ~98%~50%Minimal effect
10.0 ~85-95%<10%Threshold for fragments
100.0 <50%<1%Hit Confirmation

Note: If the IC50 is > 100 µM, the compound is considered a "weak binder" or inactive in this specific assay, which is common for fragments before "growing" the molecule.

Mechanistic Context (The "Why")

Understanding the potential Mechanism of Action (MoA) aids in interpreting the data. If the assay shows antiproliferative activity, it likely proceeds via the following pathways common to 2-aminothiazoles.

MoA Compound 2-Aminothiazole Scaffold Target1 Kinase Inhibition (CDK2, VEGFR, Src) Compound->Target1 ATP Competition Target2 Tubulin Polymerization Compound->Target2 Colchicine Site Effect1 Cell Cycle Arrest (G2/M Phase) Target1->Effect1 Target2->Effect1 Effect2 Apoptosis (Caspase 3/7) Effect1->Effect2 Outcome Reduced Proliferation Effect2->Outcome

Caption: Potential antiproliferative pathways engaged by 2-aminothiazole derivatives.

Troubleshooting & Optimization

  • Acidity of HCl Salt:

    • Issue: High concentrations (>100 µM) of the hydrochloride salt may acidify the culture media, turning the phenol red indicator yellow. This acidity can kill cells non-specifically (false positive).

    • Solution: If the media turns yellow upon drug addition, neutralize the stock solution with equimolar NaOH or use a strong buffer (HEPES) in the media.

  • Solubility Crash:

    • Issue: Thiazoles are aromatic and can precipitate when the DMSO stock hits the aqueous media.

    • Check: Inspect wells under the microscope immediately after treatment. If crystals are visible, the toxicity is physical, not biochemical.

  • Metal Chelation:

    • Insight: The nitrogen and sulfur in the thiazole ring can chelate trace metals in the media. This is rarely an issue in standard RPMI/DMEM but should be noted if using specialized serum-free media.

References

  • BenchChem. (2025).[6][3][4] The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-(2-Aminoethyl)-1,3-thiazol-2-amine | C5H9N3S.[7] Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol. Retrieved from

  • Özbek, O., & Gürdere, M. B. (2021). 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?. European Journal of Medicinal Chemistry. Retrieved from

  • Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology. Retrieved from

Sources

Cell-based assays using 4-Ethyl-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Cytotoxicity Assessment of 4-Ethyl-1,3-thiazol-2-amine Hydrochloride

Introduction & Biological Context

4-Ethyl-1,3-thiazol-2-amine hydrochloride (CAS: 54001-16-0) represents a "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is structurally critical in various therapeutic classes, most notably dopamine agonists (e.g., Pramipexole) used in Parkinson’s disease, prion disease therapeutics , and kinase inhibitors (e.g., Dasatinib analogues).

While often utilized as a fragment for fragment-based drug discovery (FBDD), this compound requires rigorous cell-based profiling to establish its specific pharmacological activity and safety window. This application note details the protocols for evaluating 4-Ethyl-1,3-thiazol-2-amine HCl as a functional modulator of G-Protein Coupled Receptors (specifically Dopamine D2/D3) and assessing its cellular toxicity.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₈N₂S[1] · HCl

  • Molecular Weight: 164.66 g/mol

  • Solubility: Highly soluble in water (>50 mg/mL); soluble in DMSO.

  • Acidity: The HCl salt yields an acidic solution in water. Buffering is critical for cell-based applications.

Material Preparation & Handling

Objective: Prepare stable, sterile stock solutions that do not induce pH-shock in cell culture.

Protocol A: Stock Solution Preparation
  • Weighing: Weigh 16.5 mg of 4-Ethyl-1,3-thiazol-2-amine HCl into a sterile microcentrifuge tube.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) . Dissolve in 1.0 mL sterile DMSO to create a 100 mM stock. This avoids immediate pH issues during storage.

    • Alternative:Ultra-pure Water . Dissolve in water, but immediately check pH. The HCl salt will lower pH significantly. Do not neutralize the stock directly as the free base may precipitate at high concentrations. Neutralize only upon dilution into media.

  • Sterilization: If using water, filter through a 0.22 µm PVDF syringe filter. DMSO stocks are generally self-sterilizing but can be filtered using DMSO-compatible filters (PTFE/Nylon).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Table 1: Dilution Scheme for Dose-Response (1:3 Serial Dilution)

Step Source Conc. Volume Source Volume Diluent (Media) Final Conc.
Stock 100 mM - - -
Wk 1 100 mM 10 µL 990 µL 1 mM (1000 µM)
D1 1 mM 100 µL 200 µL 333 µM
D2 333 µM 100 µL 200 µL 111 µM
D3 111 µM 100 µL 200 µL 37 µM
... ... ... ... ...[2][3][4][5][6][7][8][9]

| Vehicle | DMSO | - | - | 0.1% DMSO |

Functional Assay: GPCR Modulation (cAMP)

Rationale: The 2-aminothiazole moiety is a known pharmacophore for Dopamine D2/D3 receptors (Gi/o-coupled). Agonism of these receptors inhibits Adenylyl Cyclase, reducing intracellular cAMP. This protocol uses a cAMP-Glo™ or HTRF-based detection system in CHO-K1 cells stably expressing the Dopamine D2 receptor.

Mechanism of Action Diagram

G Ligand 4-Ethyl-1,3-thiazol-2-amine Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Complex Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition (-) Product cAMP Effector->Product Reduced Production Substrate ATP Substrate->Effector

Caption: Putative signaling pathway. The compound binds D2R, activating Gi/o, which inhibits Adenylyl Cyclase, lowering cAMP levels.

Experimental Protocol

Materials:

  • CHO-K1 D2 cells (stably expressing D2 receptor).

  • Forskolin (to stimulate baseline cAMP).

  • IBMX (Phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., Promega cAMP-Glo™).

Steps:

  • Seeding: Plate 5,000 cells/well in a white 384-well plate in 10 µL of assay buffer (HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX).

  • Compound Addition: Add 5 µL of 4-Ethyl-1,3-thiazol-2-amine HCl (2x concentration) prepared in assay buffer.

    • Note: Ensure the HCl salt does not drop the buffer pH; HEPES capacity must be sufficient.

  • Stimulation: Incubate for 15 minutes at 37°C. Then, add 5 µL of Forskolin (4x concentration, final 10 µM).

    • Why Forskolin? Gi-coupled agonists (like D2 agonists) are detected by their ability to lower Forskolin-stimulated cAMP.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add detection reagent (Lysis buffer + cAMP antibody/substrate) per kit instructions. Incubate 1 hour.

  • Readout: Measure luminescence on a microplate reader.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Compound].

    • Expected Result: If the compound is an agonist, luminescence (inversely proportional to cAMP in some kits, or directly proportional in others—check kit manual) will reflect reduced cAMP levels compared to Forskolin-only control.

Safety Assay: Cytotoxicity Profiling

Rationale: Before advancing to in vivo models, it is critical to determine if the compound causes non-specific cell death. The MTT assay measures metabolic activity as a proxy for viability.

Workflow Diagram

Workflow Start Start: HEK293 or HepG2 Cells Seed Seed 10,000 cells/well (96-well plate) Start->Seed Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Add 4-Ethyl-1,3-thiazol-2-amine (0.1 - 100 µM) Incubate1->Treat Incubate2 Incubate 48h (37°C, 5% CO2) Treat->Incubate2 Reagent Add MTT Reagent (0.5 mg/mL) Incubate2->Reagent Solubilize Solubilize Crystals (DMSO) Reagent->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Standard MTT cytotoxicity workflow. Critical for establishing the therapeutic window.

Experimental Protocol
  • Cell Preparation: Use HEK293 (kidney) or HepG2 (liver) cells to assess general toxicity.

  • Seeding: Plate 10,000 cells/well in 100 µL DMEM + 10% FBS. Allow to adhere overnight.

  • Treatment: Remove media. Add 100 µL fresh media containing the compound (0.1 µM to 100 µM). Include a Zinc Sulfate or Staurosporine positive control for cell death.

  • Duration: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 650 nm).

  • Calculation: % Viability = (OD_sample / OD_vehicle) × 100.

References

  • Jordan, A. et al. (2011). "2-Aminothiazoles as Therapeutic Leads for Prion Diseases." Journal of Medicinal Chemistry.

  • Schneider, C.S. & Mierke, D.F. (2003). "Structure-Activity Relationships of 2-Aminothiazole-Based Inhibitors of Cyclin-Dependent Kinases." Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025).[10] "2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12378205, 4-Ethyl-1,3-thiazol-2-amine."

  • Zhang, W. et al. (2021).[5][8][11] "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Stability issues of 4-Ethyl-1,3-thiazol-2-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: 4-Ethyl-1,3-thiazol-2-amine Hydrochloride

Welcome to the Technical Support Hub. This guide is designed for researchers and medicinal chemists encountering stability or solubility challenges with 4-Ethyl-1,3-thiazol-2-amine hydrochloride (CAS: 34631-53-3).[1] As a Senior Application Scientist, I have structured this resource to address the root causes of degradation—primarily oxidation and hydrolysis—and to provide self-validating protocols for your experiments.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Issue 1: The solution has turned from colorless/pale yellow to dark brown or red.

Diagnosis: Oxidative Degradation. Technical Insight: The 2-aminothiazole moiety is electron-rich.[1] While the hydrochloride salt protects the amine functionality by protonation (


), any shift in equilibrium toward the free base (pH > 5.0) or exposure to trace transition metals can trigger oxidative coupling (dimerization) or formation of azo-linkages.[1] This results in highly conjugated, colored impurities ("browning").[1]
  • Immediate Action: Check the pH of your solution.[1] If pH > 5.5, the free base is forming and oxidizing.

  • Prevention:

    • Solvent Choice: Use degassed water or buffers containing 0.1 mM EDTA to chelate trace metals.[1]

    • Storage: Store stock solutions at -20°C under argon/nitrogen.

    • Additives: If the assay permits, add an antioxidant like ascorbic acid (0.1%) or DTT.

Issue 2: Precipitation observed upon dilution into biological buffer (PBS/Media).

Diagnosis: pH-Dependent Solubility Shift (Salt-to-Base Conversion). Technical Insight: 4-Ethyl-1,3-thiazol-2-amine hydrochloride is highly water-soluble due to its ionic nature.[1] However, its conjugate base (the free amine) is significantly more lipophilic.

  • Mechanism: When the acidic stock (HCl salt) is diluted into a neutral buffer (pH 7.4), the amine deprotonates. If the final concentration exceeds the intrinsic solubility of the free base (approx. < 5 mg/mL), precipitation occurs.

  • Solution:

    • Step 1: Lower the stock concentration.

    • Step 2: Pre-dissolve in DMSO (up to 5% final v/v) before adding to the aqueous buffer to act as a co-solvent.

Issue 3: Inconsistent stoichiometry or "wet" solid.

Diagnosis: Hygroscopicity.[1] Technical Insight: Hydrochloride salts of small heterocyclic amines are notoriously hygroscopic.[1] They absorb atmospheric moisture rapidly, altering the effective molecular weight and leading to under-dosing.[1]

  • Validation Protocol: Perform a TGA (Thermogravimetric Analysis) or a simple "loss on drying" test.[1] If the solid clumps, it has absorbed water.[1]

  • Correction: Dry the solid in a vacuum desiccator over

    
     for 24 hours before weighing. Handle in a glovebox or low-humidity environment.[1]
    

Part 2: Frequently Asked Questions (FAQs)

Q: What is the estimated shelf-life of a stock solution? A:

  • Water (Acidic, pH < 4): 1–2 weeks at 4°C. The protonated form is stable.

  • DMSO (Anhydrous): 3–6 months at -20°C. Store in amber vials to prevent photolysis.[1]

  • Neutral Buffer (pH 7.4): Prepare fresh. Half-life is < 24 hours due to oxidative instability of the free base.[1]

Q: Can I autoclave solutions of this compound? A: No. Thiazoles can undergo ring-opening hydrolysis under high heat and pressure, especially in acidic environments.[1] Use sterile filtration (0.22 µm PVDF or PES membranes) instead.[1]

Q: Is the compound light-sensitive? A: Yes.[1] Aminothiazoles are susceptible to photo-oxidation.[1] Always use amber glassware or wrap containers in aluminum foil.

Part 3: Technical Data & Stability Summary

ParameterSpecification / Behavior
Molecular Formula

Solubility (Water) > 50 mg/mL (Freely soluble as salt)
Solubility (DMSO) > 100 mg/mL
pKa (Estimated) ~5.4 (Thiazole amine)
pH Stability Window pH 2.0 – 5.0 (Optimal stability)
Major Degradants Azo-dimers (Oxidation), Ring-opened thioamides (Hydrolysis)

Part 4: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this protocol to minimize oxidation and ensure accurate dosing.

  • Weighing: Weigh the hydrochloride salt rapidly into a tared amber vial. (Assume hygroscopicity; do not leave on balance open to air).[1]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for long-term storage stocks.[1]

  • Mixing: Vortex until fully dissolved. Sonicate for 30 seconds if necessary.

  • Aliquot: Dispense into single-use PCR tubes or microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify purity before critical biological assays.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1] Note: Acid keeps the amine protonated and improves peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 265 nm (Thiazole characteristic absorbance).[1]

  • Pass Criteria: Single peak > 95% area. New peaks at higher Retention Time (RT) usually indicate oxidative dimers.[1]

Part 5: Visualization of Stability Logic

Diagram 1: Troubleshooting Decision Tree

This logic flow helps you quickly identify the cause of instability in your solution.[1]

TroubleshootingTree Start Problem Observed ColorChange Solution turned Brown/Red? Start->ColorChange Precipitation Precipitation upon dilution? Start->Precipitation PurityLoss Purity Drop (HPLC)? Start->PurityLoss Oxidation Diagnosis: Oxidative Coupling ColorChange->Oxidation Solubility Diagnosis: Free Base Insolubility Precipitation->Solubility Hydrolysis Diagnosis: Ring Opening/Degradation PurityLoss->Hydrolysis CheckPH Check pH > 5.5? Oxidation->CheckPH Action1 Action: Acidify or Add EDTA CheckPH->Action1 Yes CheckConc Conc > 5mM? Solubility->CheckConc Action2 Action: Add DMSO or Lower Conc CheckConc->Action2 Yes CheckStorage Stored in water > 1 week? Hydrolysis->CheckStorage Action3 Action: Make Fresh in DMSO CheckStorage->Action3 Yes

Caption: Decision tree for diagnosing instability issues based on visual and analytical symptoms.

Diagram 2: Degradation Pathways

Understanding the chemical mechanism is crucial for prevention.[1]

DegradationPathways cluster_0 Pathway A: Oxidation (pH > 5) cluster_1 Pathway B: Hydrolysis (Extreme pH/Heat) Compound 4-Ethyl-1,3-thiazol-2-amine (HCl Salt) FreeBase Free Amine (Reactive) Compound->FreeBase Deprotonation RingOpen Ring Cleavage Compound->RingOpen Heat + Acid AzoDimer Azo-Dimers (Colored/Insoluble) FreeBase->AzoDimer O2 / Light / Metals Thioamide Thioamide Fragments RingOpen->Thioamide

Caption: Primary degradation pathways. Pathway A (Oxidation) is the most common cause of solution instability.

References

  • Metzger, J. V. (Ed.).[1] (1979).[1] Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[1] (Foundational text on thiazole ring stability and reactivity).

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Mechanisms of aminothiazole oxidation and hydrolysis).

  • BenchChem Technical Support. (2025). Stability issues of 4-aryl-1,3-thiazole derivatives in solution. Link (General guidelines for thiazole handling).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Aminothiazole derivatives. Link (Safety and storage specifications for hygroscopic HCl salts).

  • Zou, H., et al. (2016).[1][2] Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution. Polymers, 8(11), 407.[1][2] Link (Demonstrates the susceptibility of the 2-amino group to oxidative coupling).

Sources

4-Ethyl-1,3-thiazol-2-amine hydrochloride scale-up synthesis challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide

Subject: Troubleshooting & Process Optimization for 4-Ethyl-1,3-thiazol-2-amine HCl (CAS: 24966-92-5) Ticket ID: SC-HANTZSCH-042 Status: Resolved / Knowledge Base Article

Hello. This is Dr. Aris from the Technical Support Division.

Scaling the Hantzsch thiazole synthesis from gram to kilogram quantities presents a unique set of thermodynamic and safety challenges that are often invisible at the bench scale. For 4-Ethyl-1,3-thiazol-2-amine hydrochloride , the primary hurdles are controlling the exothermicity of the condensation, managing the severe lachrymatory nature of the


-haloketone, and ensuring the phase purity of the hydrochloride salt.

Below is the comprehensive technical guide designed to address these specific pain points.

Part 1: Critical Safety & Raw Material Handling

Q: The 1-bromo-2-butanone starting material is causing severe eye irritation even inside the fume hood. How do we handle this at scale?

A: 1-Bromo-2-butanone is a potent lachrymator. At scale, standard fume hood airflow is often insufficient due to the increased vapor load. You must implement a Closed-System Transfer Protocol .

  • Engineering Control: Do not pour this reagent. Use a diaphragm pump or a vacuum transfer system with Teflon-lined tubing to move the liquid directly from the supplier drum to the reactor.

  • Scrubber System: Vent the reactor through a caustic scrubber (10% NaOH) to neutralize any escaping brominated vapors or HBr byproducts.

  • Neutralization Station: Keep a "quench bucket" of 5% aqueous ammonia or sodium thiosulfate nearby. If a spill occurs, the ammonia reacts rapidly with the

    
    -haloketone to form a non-lachrymatory amine derivative, mitigating the hazard immediately.
    

Q: We are seeing variability in the color of the 1-bromo-2-butanone (colorless to dark brown). Does this affect yield?

A: Yes. The dark color indicates decomposition into HBr and polymerized byproducts. This acidity can prematurely trigger the reaction or alter the regioselectivity (see Part 2).

  • Specification: Reject material if purity is <95% by GC.

  • Pre-treatment: If you must use slightly degraded material, wash it with a cold saturated

    
     solution immediately before use, dry over 
    
    
    
    , and filter. Note: Do not store the washed material; use it immediately.

Part 2: Reaction Control & Thermodynamics

Q: Upon adding the thiourea, the reaction temperature spikes uncontrollably. How do we manage the exotherm?

A: The condensation of thiourea with


-haloketones is highly exothermic. In the synthesis of 4-ethyl-1,3-thiazol-2-amine, the formation of the thiazole ring releases significant energy.

The Protocol:

  • Solvent Choice: Switch from pure ethanol to Ethanol/Water (1:1) or Water alone. Water has a higher heat capacity (

    
    ) than ethanol (
    
    
    
    ), acting as a better thermal buffer.
  • Addition Order: Do not add the ketone to the thiourea.

    • Correct Mode: Dissolve thiourea in the solvent first (endothermic dissolution helps cool the system).

    • Controlled Addition: Add 1-bromo-2-butanone slowly via a dropping funnel or dosing pump over 1–2 hours, maintaining the internal temperature

      
      .
      
  • Post-Addition Heating: Only after the addition is complete and the exotherm subsides should you ramp the temperature to reflux (

    
    ) to drive the dehydration step.
    

Q: We are detecting an impurity at RRT 0.85. What is it?

A: This is likely the 2-imino-2,3-dihydrothiazole isomer.

  • Mechanism: Under highly acidic conditions (excess HBr generated during the reaction), the Hantzsch synthesis can lose regioselectivity, leading to the imino form rather than the amino form.

  • Fix: Add a mild base (e.g., Sodium Acetate, 1.0 eq) to the reaction mixture to buffer the HBr formed. This keeps the pH neutral-to-slightly-acidic, favoring the thermodynamic 2-aminothiazole product.

Part 3: Work-up & Crystallization (The HCl Salt)

Q: The product is oiling out instead of crystallizing. How do we get a clean solid?

A: 4-Ethyl-1,3-thiazol-2-amine is a low-melting solid/oil as a free base. You must isolate it as the Hydrochloride (HCl) salt.

Crystallization Protocol:

  • Concentration: Remove the reaction solvent (ethanol/water) under reduced pressure until a thick slurry/oil remains.

  • Solvent Swap: Redissolve the residue in warm Acetone or Isopropanol (IPA) (

    
    ). The free base and impurities are soluble; inorganic salts (NaBr) are not. Filter off the inorganics hot.
    
  • Salt Formation: Cool the filtrate to

    
    . Slowly add Conc. HCl (1.1 eq)  or HCl in Dioxane .
    
  • Precipitation: The HCl salt is insoluble in acetone. It will precipitate as a white to off-white solid.

  • Aging: Stir the slurry at

    
     for 2 hours. This "Ostwald ripening" removes trapped impurities from the crystal lattice.
    

Part 4: Data & Specifications

Table 1: Process Parameters & Specifications

ParameterSpecificationCriticalityReason
Stoichiometry Thiourea (1.05 eq) : Ketone (1.0 eq)HighExcess thiourea is water-soluble and easier to remove than unreacted lachrymator.
Reaction Temp Addition:

; Reflux:

HighHigh temp during addition causes runaway exotherm and dimerization.
pH Control Buffer with NaOAc (optional)MediumPrevents acid-catalyzed isomerization.
Drying Vacuum oven at

MediumProduct is hygroscopic. Ensure moisture is

.
Yield Target

PerformanceLower yields indicate incomplete cyclization or loss during filtration.

Part 5: Visualizations

Figure 1: Reaction Workflow & Impurity Pathways

G Start Raw Materials (Thiourea + 1-Bromo-2-butanone) Step1 Controlled Addition (< 40°C, Water/EtOH) Start->Step1 Slow Addition Intermediate Hydroxy-thiazoline Intermediate Step1->Intermediate Step2 Reflux (Dehydration) (80°C, 2-4 hours) Intermediate->Step2 - H2O Crude Crude Mixture (HBr Salt) Step2->Crude Impurity Impurity: 2-Imino isomer (Formed if pH < 1) Crude->Impurity High Acid/Temp Workup Solvent Swap to Acetone Filter Inorganics Crude->Workup Standard Path SaltForm Add HCl (conc.) Crystallize at 0°C Workup->SaltForm Final Final Product 4-Ethyl-1,3-thiazol-2-amine HCl SaltForm->Final

Caption: Optimized process flow for Hantzsch synthesis, highlighting the critical impurity pathway (red) triggered by uncontrolled acidity.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity Bramley, S. E., et al.[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.[1]

  • Safety Data & Handling of 1-Bromo-2-butanone PubChem Compound Summary for CID 13156, 1-Bromo-2-butanone.

  • Thiourea Safety & Toxicology New Jersey Department of Health, Hazardous Substance Fact Sheet: Thiourea.

  • General Scale-Up of 2-Aminothiazoles Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 25, p. 3 (1945). (Foundational text for thiourea/haloketone condensation).

  • Product Identification (CAS 24966-92-5) ChemicalBook Entry: 4-Ethyl-1,3-thiazol-2-amine hydrochloride.[2][3]

Sources

Validation & Comparative

Comparative analysis of 4-Ethyl-1,3-thiazol-2-amine hydrochloride and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of heterocyclic chemistry, 2-aminothiazoles represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the parent compound, 2-aminothiazole, is a fundamental building block, its 4-ethyl derivative (4-Ethyl-1,3-thiazol-2-amine hydrochloride) offers distinct physicochemical advantages.

The introduction of the ethyl group at the C4 position modulates lipophilicity (


) and steric bulk without compromising the nucleophilicity of the C2-amine. This guide provides a technical comparison of the 4-ethyl analog against the parent scaffold and outlines its critical role as a precursor for Schiff base antimicrobials and its structural relationship to dopamine agonists like Pramipexole.

Chemical Profile & Structural Basis[1][2][3][4]

To understand the utility of 4-Ethyl-1,3-thiazol-2-amine (ETA) , we must compare it directly with the unsubstituted parent, 2-Aminothiazole (2-AT) , and the commercially ubiquitous Pramipexole scaffold.

Table 1: Physicochemical Comparison
Feature2-Aminothiazole (2-AT)4-Ethyl-1,3-thiazol-2-amine (ETA) Pramipexole (Drug)
Structure Unsubstituted ThiazoleC4-Ethyl substitutedFused Tetrahydrobenzothiazole
Molecular Weight 100.14 g/mol 128.19 g/mol (Free Base)211.32 g/mol
Lipophilicity (Calc LogP) ~0.5~1.2~2.9
Electronic Effect Standard aromaticEthyl (+I effect) increases ring electron densityFused ring stabilizes conformation
Primary Application General synthesis, Sulfa drugsLipophilic antimicrobial derivativesParkinson's Disease (Dopamine Agonist)
Solubility (HCl Salt) High (Water)High (Water/Ethanol)Moderate
Structural Logic (SAR)

The ethyl group at C4 is not merely a spacer; it serves two critical functions in drug design:

  • Lipophilic Anchor: It increases the partition coefficient (

    
    ), enhancing passive transport across bacterial cell walls compared to the highly polar 2-AT.
    
  • Electronic Modulation: The ethyl group is a weak electron donor (Inductive effect +I). This slightly increases the basicity of the ring nitrogen and the nucleophilicity of the exocyclic amine, facilitating Schiff base condensation.

SAR_Analysis Core Thiazole Core (Aromaticity) C2_Amine C2-Amine (Nucleophilic Center) Core->C2_Amine Scaffold C4_Ethyl C4-Ethyl Group (Lipophilicity/Sterics) Core->C4_Ethyl Substitution Reactivity Schiff Base Formation C2_Amine->Reactivity Condensation BioActivity Enhanced Membrane Permeability C4_Ethyl->BioActivity Increases LogP C4_Ethyl->Reactivity +I Effect (Minor)

Figure 1: SAR analysis of the 4-ethyl-2-aminothiazole scaffold highlighting the functional roles of substituents.

Synthetic Utility: The Hantzsch Protocol[8]

The synthesis of 4-Ethyl-1,3-thiazol-2-amine hydrochloride relies on the Hantzsch Thiazole Synthesis . This is a condensation reaction between an


-haloketone and a thioamide (thiourea).[1]

Critical Distinction: Unlike the synthesis of Pramipexole, which requires a cyclic


-haloketone (2-bromo-cyclohexanone derivatives), the 4-ethyl analog utilizes 1-bromo-2-butanone .
Experimental Protocol 1: Synthesis of ETA-HCl

Objective: Synthesize 4-Ethyl-1,3-thiazol-2-amine hydrochloride with >90% purity.

Reagents:

  • 1-Bromo-2-butanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)[2]

  • Diethyl ether (for washing)

Step-by-Step Workflow:

  • Preparation: Dissolve Thiourea (7.6 g, 0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1-Bromo-2-butanone (15.1 g, 0.1 mol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrochloride salt often precipitates directly.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the ethanol to 20% volume and add diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Ether.

  • Yield Expectation: 80–90% as a white to off-white hygroscopic solid.

Hantzsch_Synthesis Start 1-Bromo-2-butanone + Thiourea Reflux Reflux in Ethanol (4-6 Hours) Start->Reflux Cyclization Cyclization & Dehydration (Hantzsch Mechanism) Reflux->Cyclization Salt 4-Ethyl-1,3-thiazol-2-amine Hydrochloride (Precipitate) Cyclization->Salt Workup Filtration & Ether Wash Salt->Workup

Figure 2: Reaction workflow for the Hantzsch synthesis of the target scaffold.

Derivative Analysis: Schiff Bases & Antimicrobial Efficacy[4]

The primary application of ETA-HCl in current research is the generation of Schiff bases (Azomethines) . The free amine reacts with aromatic aldehydes to form an imine bond (-N=CH-).

Why convert to Schiff Bases?

  • Mechanism: The azomethine linkage acts as a spacer, bridging the bioactive thiazole ring with other pharmacophores (e.g., phenol, nitrobenzene).

  • Efficacy: Literature consistently demonstrates that thiazole Schiff bases exhibit superior antimicrobial activity compared to the free amine, likely due to enhanced chelation capability with bacterial metal ions.

Experimental Protocol 2: Schiff Base Derivatization

Objective: Synthesize 4-Ethyl-N-(4-nitrobenzylidene)thiazol-2-amine.

  • Neutralization: Dissolve ETA-HCl (0.01 mol) in water (10 mL) and neutralize with 10% NaOH to release the free base. Extract with Ethyl Acetate, dry over

    
    , and evaporate.
    
  • Condensation: Dissolve the free base (0.01 mol) and 4-Nitrobenzaldehyde (0.01 mol) in Ethanol (20 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 3–5 hours.

  • Workup: Pour into ice water. The Schiff base will precipitate as a yellow/orange solid.

  • Validation:

    • IR: Look for disappearance of

      
       doublet (3300-3400 
      
      
      
      ) and appearance of
      
      
      stretch (1600-1630
      
      
      ).
Comparative Biological Data (Representative)

Note: Values are representative of general trends in thiazole SAR literature.

Organism2-AT (Parent) MIC (

)
ETA (4-Ethyl) MIC (

)
ETA-Schiff Base MIC (

)
S. aureus (Gram +)>1006412.5 - 25
E. coli (Gram -)>100>10050 - 100
C. albicans (Fungal)1005025

Interpretation: The Ethyl group alone improves activity against Gram-positive bacteria (lower MIC) due to lipophilicity. However, the Schiff base derivative drastically improves potency, often rivaling standard antibiotics in vitro.

Operational Considerations & Troubleshooting

Handling the Hydrochloride Salt
  • Hygroscopicity: ETA-HCl is hygroscopic. It must be stored in a desiccator. If the salt becomes "gummy" during storage, recrystallize from hot ethanol/ether before use.

  • Neutralization: For nucleophilic reactions (like acylation or Schiff base formation), the salt must be neutralized. Attempting to react the HCl salt directly with an aldehyde often results in poor yields because the amine protonation inhibits nucleophilic attack.

Stability
  • Oxidation: The thiazole ring is generally stable, but the amino group is susceptible to oxidation over long periods. Store under inert gas (Argon/Nitrogen) for long-term banking.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[3]

    • Context: General mechanism for condensing alpha-haloketones with thiourea.
  • Pramipexole Synthesis and Structure

    • Source: Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine." Journal of Medicinal Chemistry.
    • Context: Establishes the tetrahydrobenzothiazole scaffold distinct
  • Antimicrobial Activity of Aminothiazole Derivatives

    • Source: Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 2-amino-4-(substituted phenyl)thiazole derivatives." European Journal of Medicinal Chemistry.
    • Context: Comparative MIC data trends for thiazole deriv
  • PubChem Compound Summary: 4-Ethyl-1,3-thiazol-2-amine

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12378205.
    • Context: Physicochemical properties and identifiers.[4][5][6][7][1][3][8][9][10]

Sources

In vivo efficacy studies of 4-Ethyl-1,3-thiazol-2-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Dual COX/LOX Inhibition for Inflammatory & Nociceptive Management

Executive Summary

This technical guide evaluates the in vivo efficacy of 4-Ethyl-1,3-thiazol-2-amine hydrochloride derivatives, specifically focusing on the 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold. While the parent thiazole-2-amine serves as a versatile building block for various pharmacophores (including the dopamine agonist Pramipexole and CDK2 inhibitors), recent medicinal chemistry efforts have optimized this scaffold for dual anti-inflammatory and analgesic activity .

The derivatives discussed herein (specifically Compounds 5d and 5e ) exhibit a distinct mechanism of action by simultaneously inhibiting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) . This dual-pathway blockade addresses a critical limitation of traditional NSAIDs: the "shunting" of arachidonic acid toward the leukotriene pathway, which often exacerbates gastric and renal side effects.

Mechanism of Action: Dual COX/LOX Inhibition

The therapeutic efficacy of these derivatives stems from their ability to intervene at two critical nodes of the Arachidonic Acid (AA) cascade. Unlike selective COX-2 inhibitors (e.g., Celecoxib) which may increase thrombotic risk, or non-selective NSAIDs (e.g., Aspirin) which cause gastric ulceration, dual inhibitors balance the lipid mediator profile.

Pathway Visualization

The following diagram illustrates the intervention points of the 4-substituted-thiazol-2-amine derivatives compared to standard controls.

AA_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (PGs) (Pain, Inflammation, Gastric Protection) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (LTs) (Bronchoconstriction, Chemotaxis) LOX->Leukotrienes Aspirin Aspirin (Non-selective) Aspirin->COX1 Aspirin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Zileuton Zileuton (5-LOX Selective) Zileuton->LOX Thiazole Thiazole Derivatives (Compounds 5d, 5e) Thiazole->COX2 Thiazole->LOX

Caption: Dual inhibition mechanism of Thiazole derivatives (5d, 5e) preventing both Prostaglandin and Leukotriene accumulation, unlike single-target standards.

Comparative Efficacy Analysis

The following data compares the lead thiazole derivatives against FDA-approved standards. Data is aggregated from recent pharmacological studies (Frontiers in Pharmacology, 2024).[1]

Table 1: In Vitro Enzyme Inhibition (IC50 & Selectivity)
CompoundTargetIC50 (µM)Selectivity Index (SI)*Clinical Relevance
Compound 5d COX-20.83 112 High COX-2 selectivity reduces gastric risk.
5-LOX23.08N/AModerate LOX inhibition prevents shunting.
Compound 5e COX-20.76 124 Highest potency in class.[2]
5-LOX38.46N/ABalanced dual profile.
Celecoxib COX-20.05>300Potent standard, but lacks LOX inhibition.
Aspirin COX-115.32<1Non-selective; high gastric toxicity risk.
Zileuton 5-LOX11.00N/ASpecific for asthma; poor analgesic efficacy alone.

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher SI indicates reduced risk of COX-1 mediated gastric side effects.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan Model)

Dose: 20 mg/kg p.o.

Time Post-Induction Compound 5d (% Inhibition) Compound 5e (% Inhibition) Standard (Celecoxib)
1 Hour 45.47% 42.10% ~50%
3 Hours 53.44% 55.20% ~65%

| 5 Hours | 61.64% | 59.80% | ~70% |

Insight: While the thiazole derivatives show slightly lower peak efficacy than Celecoxib, their sustained action (increasing inhibition up to 5 hours) and dual-mechanism safety profile make them superior candidates for chronic inflammatory conditions.

Validated In Vivo Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (positive/negative) and blinded assessment.

Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Objective: Quantify the reduction in acute inflammation.[3] Animals: Wistar albino rats (150–200g), n=6 per group.

Edema_Protocol Start Baseline Measurement (Plethysmometer) Dosing Oral Administration (Test cmpd vs Vehicle vs Std) Start->Dosing Induction Induction (30 min post-dose) Inj. 0.1mL 1% Carrageenan (Sub-plantar) Dosing->Induction Measure Hourly Measurement (1h, 2h, 3h, 4h, 5h) Induction->Measure Calc Calculate % Inhibition (Vc - Vt) / Vc * 100 Measure->Calc

Caption: Workflow for Carrageenan-induced paw edema assay. Vc = Volume control; Vt = Volume treated.

Critical Steps:

  • Baseline: Measure initial paw volume (

    
    ) using a digital plethysmometer before any treatment.
    
  • Pre-treatment: Administer Test Compound (5d/5e) at 10-20 mg/kg orally. Use 1% CMC as vehicle control and Celecoxib (10 mg/kg) as positive control.

  • Induction: 30 minutes post-dosing, inject 0.1 mL of 1% w/v carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours.
    
  • Validation: The vehicle control group must show a significant increase in paw volume (>40%) for the experiment to be valid.

Protocol B: Hot Plate Method (Analgesic)

Objective: Evaluate central analgesic activity (supraspinal). Animals: Swiss albino mice (20–25g).

  • Screening: Place mice on a hot plate at 55 ± 0.5°C . Discard animals with baseline latency <5s or >30s.

  • Dosing: Administer Test Compound (20 mg/kg) or Morphine (5 mg/kg, s.c.) as positive control.

  • Testing: Measure latency to paw licking or jumping at 30, 60, and 90 minutes.

  • Cut-off: A cut-off time of 15s is strictly enforced to prevent tissue damage.

  • Calculation: % Analgesia =

    
    , where 
    
    
    
    is latency after drug and
    
    
    is baseline.

Pharmacokinetic & Safety Profile

Efficacy is irrelevant without bioavailability. The 4-substituted-thiazol-2-amine derivatives exhibit favorable "Drug-Likeness" properties:

  • Lipophilicity (LogP): ~2.5–3.5 (Optimal for oral absorption).

  • Molecular Weight: < 400 Da (Passes Lipinski's Rule of 5).

  • Toxicity (LD50): Acute toxicity studies in mice showed no mortality up to 2000 mg/kg , indicating a wide therapeutic window compared to the effective dose (ED50 ≈ 20 mg/kg).

  • Gastric Safety: Histopathological examination of stomachs from treated rats showed zero ulceration (Ulcer Index = 0), contrasting with Aspirin-treated groups (Ulcer Index > 2.5).

Conclusion

The 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d and 5e) represent a significant advancement over the parent scaffold. By appending specific N-aryl and thiophene moieties, these compounds achieve:

  • Potent COX-2 Selectivity (SI > 100) , minimizing gastric risks.

  • Concurrent 5-LOX Inhibition , preventing leukotriene-mediated side effects.

  • Robust In Vivo Efficacy , comparable to clinical standards in acute inflammation models.

For drug development professionals, this scaffold offers a de-risked starting point for "Safer NSAID" programs or multi-target analgesic discovery.

References

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. (2024).[1]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. (2002).

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases. (2018).[4][5][6]

  • 2-aminothiazole as a novel kinase inhibitor template.[7][8] Structure-activity relationship studies. Journal of Medicinal Chemistry. (2006).

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 4-Ethyl-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the chemical backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of proteins to elicit effects ranging from anticancer and anti-inflammatory to antimicrobial.[3][4][5] However, this pharmacological versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Understanding the cross-reactivity profile of a 2-aminothiazole derivative, such as 4-Ethyl-1,3-thiazol-2-amine hydrochloride, is paramount for a comprehensive assessment of its therapeutic potential and safety.

This guide provides a strategic framework and detailed methodologies for characterizing the cross-reactivity of 4-Ethyl-1,3-thiazol-2-amine hydrochloride. We will delve into the rationale behind selecting specific off-target classes for investigation and present robust experimental protocols to generate a comprehensive selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the specificity of this and other related small molecules.

The Rationale for Cross-Reactivity Profiling of 2-Aminothiazoles

The 2-aminothiazole core is a versatile pharmacophore, capable of engaging with a variety of biological targets.[1][2] This promiscuity is a double-edged sword. While it offers the potential for developing novel therapeutics for diverse diseases, it also increases the likelihood of unintended interactions with other proteins, which can lead to adverse effects or confounding experimental results. Given that compounds containing the 2-aminothiazole moiety have been associated with activities against kinases, G-protein coupled receptors (GPCRs), and various enzymes, a systematic cross-reactivity assessment is not just recommended, but essential.[2][3][6]

This guide proposes a tiered approach to profiling the cross-reactivity of 4-Ethyl-1,3-thiazol-2-amine hydrochloride, beginning with broad screening panels and progressing to more focused cellular assays to confirm target engagement.

Experimental Strategy for Cross-Reactivity Profiling

Our proposed workflow for assessing the cross-reactivity of 4-Ethyl-1,3-thiazol-2-amine hydrochloride is depicted below. This strategy is designed to be both comprehensive and efficient, providing a clear path from broad-based screening to in-cell validation.

experimental_workflow cluster_0 Phase 1: Broad Kinase Profiling cluster_1 Phase 2: GPCR Binding Assays cluster_2 Phase 3: Cellular Target Engagement A Kinase Panel Screening (e.g., 96-well format) B Data Analysis: IC50 Determination A->B Biochemical Assay E Cellular Thermal Shift Assay (CETSA) B->E Identified Hits C GPCR Radioligand Binding Panel D Data Analysis: Ki Determination C->D Competitive Binding D->E Identified Hits F Western Blot or Mass Spectrometry Analysis E->F Quantification of Soluble Protein

Figure 1: A tiered experimental workflow for profiling the cross-reactivity of 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

Phase 1: In Vitro Kinase Profiling

Given the prevalence of 2-aminothiazole-based kinase inhibitors, a broad kinase panel is the logical starting point for cross-reactivity screening.[6][7]

Comparative Compounds

To contextualize the findings for 4-Ethyl-1,3-thiazol-2-amine hydrochloride, it is advisable to include well-characterized kinase inhibitors as comparators.

CompoundPrimary Target(s)Rationale for Inclusion
Dasatinib Multi-kinase inhibitor (BCR-ABL, SRC family, etc.)A well-established example of a promiscuous kinase inhibitor with a 2-aminothiazole core.
Compound X A highly selective kinase inhibitor (e.g., a specific CDK inhibitor)Provides a benchmark for a selective kinase inhibitor profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption.[8]

  • Reagent Preparation:

    • Prepare a stock solution of 4-Ethyl-1,3-thiazol-2-amine hydrochloride and comparator compounds in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase of interest in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Dispense 5 µL of the compound solutions into a 96-well plate. Include a DMSO-only control.

    • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction for 1 hour at room temperature.

    • Add 20 µL of a commercial ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: GPCR Binding Assays

The structural diversity of 2-aminothiazoles also allows for potential interactions with G-protein coupled receptors (GPCRs), which represent a major class of drug targets.[9]

Comparative Compounds
CompoundPrimary Target(s)Rationale for Inclusion
Chlorpromazine Dopamine D2 receptor antagonist (and other GPCRs)A classic example of a "dirty" drug that interacts with multiple GPCRs.
Compound Y A highly selective GPCR ligand (e.g., a specific adenosine receptor agonist)Provides a benchmark for a selective GPCR binding profile.
Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a panel of GPCRs.[10][11][12]

  • Reagent Preparation:

    • Prepare cell membranes expressing the GPCR of interest.

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Prepare serial dilutions of 4-Ethyl-1,3-thiazol-2-amine hydrochloride and comparator compounds.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, radioligand (at a concentration near its Kd), and the test compound or vehicle.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.

    • Separate the bound from free radioligand by vacuum filtration through the filter plate.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value from the concentration-response curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Phase 3: Cellular Target Engagement Validation

Biochemical and binding assays are powerful screening tools, but it is crucial to validate any identified "hits" in a more physiologically relevant cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable method for confirming direct target engagement within intact cells.[13][14][15][16][17]

Rationale for CETSA

The principle behind CETSA is that the binding of a ligand to its target protein often stabilizes the protein, making it more resistant to thermal denaturation.[13][17] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.

cetsa_principle cluster_0 Control (Vehicle) cluster_1 Compound Treatment A Protein B Heat A->B C Denatured Protein (Aggregated) B->C D Protein + Ligand E Heat D->E F Stabilized Protein (Soluble) E->F

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

This protocol provides a general workflow for performing a CETSA experiment.

  • Cell Culture and Treatment:

    • Culture a suitable cell line that expresses the putative off-target protein identified in Phase 1 or 2.

    • Treat the cells with 4-Ethyl-1,3-thiazol-2-amine hydrochloride at various concentrations or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • For each temperature, compare the amount of soluble target protein in the compound-treated samples to the vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Summary and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Summary of In Vitro Kinase Profiling Data

Kinase4-Ethyl-1,3-thiazol-2-amine HCl IC50 (µM)Dasatinib IC50 (µM)Compound X IC50 (µM)
Kinase A
Kinase B
...

Table 2: Summary of GPCR Binding Assay Data

GPCR4-Ethyl-1,3-thiazol-2-amine HCl Ki (µM)Chlorpromazine Ki (µM)Compound Y Ki (µM)
GPCR 1
GPCR 2
...

A significant inhibitory activity (e.g., IC50 or Ki < 10 µM) in the kinase or GPCR panels would warrant further investigation with CETSA to confirm cellular engagement.

Conclusion

The 2-aminothiazole scaffold is a cornerstone of many successful therapeutic agents, but its inherent biological activity necessitates a thorough evaluation of its cross-reactivity. By employing a systematic approach that combines broad in vitro screening with cellular target validation, researchers can build a comprehensive profile of 4-Ethyl-1,3-thiazol-2-amine hydrochloride's selectivity. This in-depth understanding is critical for advancing a compound through the drug discovery pipeline, ensuring that its therapeutic effects are well-defined and its potential for off-target liabilities is minimized.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 80-99. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(1), 232-243. [Link]

  • Wikipedia. (2023). Cellular thermal shift assay. [Link]

  • Orcutt, K. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1856-1864. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Boonchai, C., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(16), 4967. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000329. [Link]

  • Bischof, J., et al. (2016). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 146-153. [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Creative Bioarray. Receptor Binding Assay. [Link]

  • van der Wath, R. C., et al. (2020). In vitro receptor binding assays: General methods and considerations. Methods, 182, 2-11. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.17.1-1.17.18. [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11, 237. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]

  • Wang, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 13(1), e0190123. [Link]

  • PubChem. 4-(2-Aminoethyl)-1,3-thiazol-2-amine. [Link]

  • Al-Ghorbani, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals (Basel), 14(11), 1096. [Link]

  • Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4851. [Link]

  • Ullah, H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1354593. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1736-1750. [Link]

  • PubChem. 4-Ethyl-1,3-thiazol-2-amine. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]

  • Matiychuk, V., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(2), M1367. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • PubChemLite. amine. [Link]

Sources

Reproducibility of experiments with 4-Ethyl-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off[1]

4-Ethyl-1,3-thiazol-2-amine hydrochloride (CAS: 7204-46-8) is a critical fragment in the synthesis of antimicrobial agents, dopamine agonists, and kinase inhibitors.[1] However, its use in drug discovery is plagued by a specific reproducibility crisis: the disconnect between storage stability and reaction efficiency.

While the hydrochloride (HCl) salt is the preferred commercial form due to its resistance to oxidative degradation, it introduces two variables that frequently kill experimental reproducibility:[1]

  • Hygroscopicity: Leading to stoichiometric errors during weighing.[1]

  • Acidity: The protonated amine is non-nucleophilic, resulting in failed couplings if not properly neutralized.[1]

This guide provides a validated framework to navigate these challenges, comparing the HCl salt against its free base and structural analogs.

Physicochemical Profile & Alternatives Comparison[1][2]

The choice of starting material dictates the success of your synthesis. Below is a head-to-head comparison of the target compound against its primary alternatives.

Table 1: Comparative Performance Matrix
Feature4-Ethyl-1,3-thiazol-2-amine HCl (Target)4-Ethyl-1,3-thiazol-2-amine (Free Base)2-Aminothiazole (Generic Analog)
CAS 7204-46-813479-62-496-50-4
Oxidative Stability High. Protonation protects the amine lone pair.[1] Shelf-stable for >2 years.Low. Rapidly darkens (brown/black) upon air exposure due to oxidation/dimerization.[1]Moderate. Less electron-rich than the ethyl derivative, but still prone to oxidation.[1]
Hygroscopicity High. Deliquescent in high humidity. Requires desiccated storage.Low. Waxy solid/oil.[1]Moderate.
Water Solubility Excellent. (>50 mg/mL).[1] Ideal for aqueous workups.Poor. Requires organic solvents (DCM, EtOAc).[1]Good.
Nucleophilicity Null. Must be neutralized in situ to react.[1]High. Ready to react immediately.High.
Primary Use Case Long-term storage; GMP starting material.[1]Immediate use; "Make-and-use" intermediate.Fragment screening (high false-positive rate).[1]
Decision Logic: When to Use Which Form

decision_tree Start Select Starting Material Storage Is long-term storage required? Start->Storage ReactionType Reaction Solvent System? Storage->ReactionType No (Immediate use) UseHCl USE HCl SALT (CAS 7204-46-8) *Must add base scavenger* Storage->UseHCl Yes (>1 week) ReactionType->UseHCl Aqueous/Polar (Water, DMSO, MeOH) UseFree USE FREE BASE (Freshly prepared) ReactionType->UseFree Non-polar (DCM, Toluene)

Figure 1: Selection logic for minimizing degradation and maximizing solubility.

Critical Reproducibility Factors

A. The "Stoichiometric Drift" (Hygroscopicity)

The HCl salt absorbs atmospheric moisture rapidly.[1] If you weigh 100 mg of "shelf" material that has absorbed 10% water by weight, you are actually adding only ~0.50 mmol of reactant instead of the calculated 0.60 mmol.[1]

  • Impact: Incomplete conversion of expensive electrophiles.

  • Solution: Always dry the salt in a vacuum desiccator over

    
     for 4 hours before weighing for critical GMP steps.
    
B. The "Proton Trap" (Acidity)

In amide couplings (e.g., with acid chlorides), the HCl salt carries its own acidic proton plus generates HCl during the reaction.[1]

  • Impact: If you use a standard 1.1 eq of base (e.g., Triethylamine), the salt consumes 1.0 eq immediately to become the free base.[1] You are left with only 0.1 eq to scavenge the reaction byproduct, stalling the reaction at <10% conversion.

  • Solution: The "Rule of 2.2": Always use at least 2.2 equivalents of base when starting with the HCl salt.

Validated Protocol: Amide Coupling

This protocol is designed as a Self-Validating System . It includes checkpoints to ensure the salt is active and the reaction is proceeding.

Objective: Synthesis of N-(4-ethyl-1,3-thiazol-2-yl)benzamide (Model Reaction).

Materials
  • Substrate: 4-Ethyl-1,3-thiazol-2-amine HCl (1.0 eq).

  • Electrophile: Benzoyl chloride (1.1 eq).[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq - Critical for reproducibility).[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Step-by-Step Workflow
  • Salt Break (Validation Step):

    • Suspend the amine HCl salt in DCM. The suspension will be cloudy.

    • Add 1.0 eq of DIPEA.

    • Observation: The mixture should clarify significantly as the free base is liberated and dissolves in DCM. If it remains a heavy suspension, check solvent quality or salt identity.[1]

  • Reaction Initiation:

    • Cool the mixture to 0°C.

    • Add the remaining 1.5 eq of DIPEA.

    • Add Benzoyl chloride dropwise.

  • Monitoring (The "False Positive" Check):

    • Aminothiazoles are "frequent hitters" in TLC due to tailing.[1] Use a solvent system of 5% MeOH in DCM for clear separation.

    • Endpoint: Disappearance of the baseline spot (Salt) and the low-Rf spot (Free base).[1]

  • Workup (Removal of Trace Amine):

    • Wash with 1M NaHCO3 (removes acid).

    • Critical: Wash with 10% Citric Acid. This removes any unreacted aminothiazole free base (which is basic) into the aqueous layer, ensuring the organic layer contains pure product.[1]

Experimental Workflow Diagram

protocol_flow Weigh Weigh HCl Salt (Dry under vacuum) Suspend Suspend in DCM (0.1 M conc) Weigh->Suspend Base1 Add Base (1.0 eq) *Clarification Check* Suspend->Base1 React Add Electrophile + Base (1.5 eq) Base1->React Clear Solution? Wash Acidic Wash (Removes unreacted amine) React->Wash Final Pure Amide Wash->Final

Figure 2: Amide coupling workflow emphasizing the critical neutralization checkpoint.

Assay Interference Warning (E-E-A-T)

Researchers using this compound in Fragment-Based Drug Discovery (FBDD) must be aware of its classification as a Promiscuous 2-Aminothiazole (PrAT) .[1][2][3]

  • Mechanism: The aminothiazole scaffold can chelate metals in metalloprotein assays or form aggregates at high concentrations, leading to false positives.[1]

  • Recommendation: Always run a counter-screen with a detergent (e.g., 0.01% Triton X-100) to rule out aggregation-based inhibition if this moiety is your primary "hit."[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 81335, 4-Ethyl-2-thiazolamine hydrochloride. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Discusses aminothiazole promiscuity).[2][3][4] Retrieved from [Link]

  • Jain, V., et al. (2021).[1] Thiazole: A Remarkable Scaffold in the Development of Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-Ethyl-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 4-Ethyl-1,3-thiazol-2-amine hydrochloride (CAS No. 24966-92-5). The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of our research environment.

Foundational Safety Profile: Understanding the Hazard

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the basis for all safety protocols. 4-Ethyl-1,3-thiazol-2-amine hydrochloride is an amine salt that requires careful handling due to its toxicological profile.

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

  • Acute Oral Toxicity: It is classified as harmful if swallowed (H302)[1].

  • Serious Eye Damage: It is known to cause serious eye damage (H318), indicating a risk of irreversible harm upon contact[1].

  • Skin and Respiratory Irritation: Similar thiazole compounds are known to cause skin irritation (H315) and may cause respiratory irritation (H335)[2].

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and engineering controls. The causality is clear: the potential for serious eye damage dictates the mandatory use of safety goggles and, in some cases, a face shield, while the risk of skin irritation and oral toxicity underscores the need for chemical-resistant gloves and a lab coat[3][4]. All handling of the solid material that could generate dust must be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation[4][5].

The Regulatory Landscape: Acknowledging Your Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6]. A core tenet of RCRA is that the waste generator—the laboratory that creates the waste—is legally responsible for determining if that waste is hazardous[5][7].

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity). Given its hazard classifications, 4-Ethyl-1,3-thiazol-2-amine hydrochloride waste must be managed as hazardous waste. It is also critical to remember that state and local regulations may be more stringent than federal mandates[8]. Therefore, always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.

Core Disposal Principles: A Framework for Safety

Three core principles must guide the disposal of this compound: rigorous segregation, proper containerization, and professional disposal.

  • Segregation: Never mix amine waste with other chemical waste streams without first confirming compatibility[3][9]. Amines can react hazardously with incompatible substances such as strong acids and oxidizing agents[3]. Mixing wastes can not only pose a safety risk but also significantly increase disposal costs[9].

  • Containerization: All waste containing 4-Ethyl-1,3-thiazol-2-amine hydrochloride must be collected in a designated, compatible container. The container must be in good condition, kept tightly sealed except when adding waste, and clearly labeled with a hazardous waste tag as soon as the first drop of waste is added[3][9].

  • Professional Disposal: This chemical waste must never be disposed of down the sanitary sewer or in the regular trash[3][9]. It must be collected by a licensed hazardous waste disposal company or your institution's EHS department for proper treatment, storage, and disposal[3][10].

Standard Operating Procedure (SOP) for Disposal of Unused/Waste Product

This protocol ensures that waste is accumulated and disposed of in a safe and compliant manner.

  • Designate a Waste Container: Select a clean, dry, chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle) with a secure, leak-proof cap.

  • Label the Container: Immediately affix a completed hazardous waste tag to the container, as provided by your EHS department. The label must clearly state "Hazardous Waste" and list all constituents, including "4-Ethyl-1,3-thiazol-2-amine hydrochloride."

  • Transfer the Waste: Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), carefully transfer the solid waste into the designated container. Perform this transfer inside a chemical fume hood to prevent the generation and inhalation of dust[2].

  • Seal and Store: Securely seal the container. Store it in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory. The storage area should have secondary containment to prevent spills from reaching drains[9]. Ensure it is stored away from incompatible materials[3].

  • Arrange for Pickup: Once the container is full or you have reached your laboratory's accumulation limit, submit a waste collection request to your institution's EHS department[9].

Emergency Protocol: Managing Spills

Accidental releases must be handled promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or generates significant dust, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE: safety goggles, a face shield, a lab coat, and chemical-resistant gloves[3][11]. For significant dust, a respirator may be necessary.

  • Contain the Spill: Prevent the spilled solid from spreading further.

  • Collect the Material: For a small spill, carefully sweep up the solid material, taking care not to create airborne dust[5]. A vacuum cleaner equipped with a HEPA filter may also be used. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container[12].

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the surface according to your laboratory's approved procedures.

  • Dispose of Waste: Label the container with all contents and manage it as hazardous waste, following the SOP in Section 4.

Decontamination and Empty Container Disposal

An "empty" container that once held 4-Ethyl-1,3-thiazol-2-amine hydrochloride is not necessarily non-hazardous. To be disposed of as regular trash, the container must be "RCRA empty." This involves removing all contents to the greatest extent possible. For solid reagents, this means triple-rinsing the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste[7]. After rinsing, deface or remove the original chemical label before disposal[9].

At-a-Glance Reference Table

ParameterSpecificationSource(s)
Chemical Name 4-Ethyl-1,3-thiazol-2-amine hydrochloride[13][14]
CAS Number 24966-92-5[13][14]
GHS Pictograms Corrosion (GHS05), Exclamation Mark (GHS07)[1]
Hazard Statements H302: Harmful if swallowed, H318: Causes serious eye damage[1]
Minimum PPE Safety goggles, nitrile gloves, lab coat[3][4]
Engineering Control Handle solids in a chemical fume hood[4][5]
Disposal Method Licensed Hazardous Waste Contractor / Institutional EHS[3][10]
Prohibited Disposal DO NOT dispose in sanitary sewer or regular trash[3][9]
Incompatibilities Strong acids, strong oxidizing agents[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing 4-Ethyl-1,3-thiazol-2-amine hydrochloride from generation to final disposal.

G cluster_0 cluster_1 Procedural Steps cluster_2 Final Disposition start Waste Generated: 4-Ethyl-1,3-thiazol-2-amine HCl decision Type of Waste? start->decision spill ACCIDENTAL SPILL decision->spill Spill routine UNUSED/WASTE PRODUCT decision->routine Routine spill_ppe 1. Don Full PPE (Goggles, Gloves, Coat) spill->spill_ppe routine_ppe 1. Don PPE in Fume Hood routine->routine_ppe spill_collect 2. Collect Solid Waste (Avoid Dust Generation) spill_ppe->spill_collect spill_container 3. Place in Labeled Hazardous Waste Container spill_collect->spill_container store Store in Designated Satellite Accumulation Area spill_container->store routine_container 2. Transfer to Labeled Hazardous Waste Container routine_ppe->routine_container routine_container->store pickup Arrange for Collection by EHS / Licensed Contractor store->pickup

Caption: Decision workflow for proper disposal.

References

  • Safety Data Sheet. (n.d.). PCCA.
  • 4-Ethyl-1,3-thiazol-2-amine hydrochloride hydrate. (n.d.). Toronto Research Chemicals.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Safety Data Sheet - Ethyl 2-aminothiazole-4-carboxylate. (2024, February 23). Fisher Scientific.
  • Material Safety Data Sheet - ADDITIN RC 9308. (n.d.). Tri-iso.
  • Safety Data Sheet - Thiamine Hydrochloride Hydrate. (2018, October 3). TCI EUROPE N.V..
  • Safety data sheet - ACTICIDE LA. (2015, January 19). Thor.
  • 4-Ethyl-1,3-thiazol-2-amine hydrochloride. (n.d.). ChemicalBook.
  • Ethyl 2-amino-4-thiazolecarboxylate SDS. (n.d.). ECHEMI.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Safety Data Sheet. (2023, July 14). Combi-Blocks, Inc..
  • Safety Data Sheet - ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate. (2024, September 19). Cayman Chemical.
  • 4-Ethyl-1,3-thiazol-2-amine hydrochloride hydrate AldrichCPR. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine. (n.d.). AK Scientific, Inc..
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • 4-Ethyl-1,3-thiazol-2-amine hydrochloride. (2023, May 4). ChemicalBook.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Hazardous Waste Variations by State Matrix. (2023, May 15). Retail Industry Leaders Association.
  • Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. (n.d.). Texas Commission on Environmental Quality.

Sources

Personal protective equipment for handling 4-Ethyl-1,3-thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3]

Executive Safety Directive

Compound: 4-Ethyl-1,3-thiazol-2-amine hydrochloride CAS: 24966-92-5 Physical State: Solid (Crystalline/Powder) Primary Hazard Class: Acute Toxicity (Oral) & Serious Eye Damage [1]

Immediate Action Required: Handling this compound requires elevated eye protection protocols beyond standard safety glasses due to its classification as causing Serious Eye Damage (H318) . Do not handle this substance on an open benchtop without local exhaust ventilation (LEV).

Risk Assessment & Hazard Logic

As a Senior Application Scientist, I prioritize understanding the mechanism of injury to select the correct PPE. This compound is a hydrochloride salt of an aminothiazole.

  • The Eye Hazard (H318): Unlike simple irritants, this compound can cause irreversible corneal damage. The hydrochloride moiety, upon contact with the moisture of the eye, can hydrolyze to lower the pH locally, while the organic amine backbone can penetrate tissue. Standard safety glasses are insufficient because they do not seal against airborne dust or splashes.

  • The Oral Toxicity (H302): The "Harmful if swallowed" classification implies that hand-to-mouth transfer is a critical vector.[1] This dictates a double-gloving protocol to prevent skin contamination during doffing.

  • Respiratory Risk: As a solid salt, the primary airborne vector is dust. Thiazoles can be sensitizers; inhalation of dust must be strictly prevented.

PPE Specification Matrix

The following specifications are non-negotiable for safe handling in a research environment.

PPE CategoryRequired SpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent) Critical: Must form a seal around the eyes to prevent dust entry or splash migration.[1] ANSI Z87.1 (US) or EN 166 (EU) compliance required.
Hand Protection Nitrile Rubber (Double Gloving) Inner: 4 mil (0.10 mm) Nitrile.Outer: 5-8 mil (0.12-0.20 mm) Nitrile.Latex is NOT recommended due to higher permeability to organic amines.[1]
Respiratory Engineering Control (Fume Hood) Primary containment. If hood is unavailable (not recommended), use N95 (US) / P2 (EU) particulate respirator.
Body Defense Lab Coat (High-Neck/Snap) 100% Cotton or treated synthetic.[1] Must cover the neck to prevent dust accumulation on the collarbone/skin interface.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zero-Contact" methodology to minimize exposure risks during the most critical phase: Weighing and Solubilization .[1]

Step 1: Pre-Operational Setup
  • Verify Ventilation: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are often hygroscopic and prone to static charge, which disperses dust.

  • Donning Sequence: Lab Coat

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves.
Step 2: Weighing (The Critical Zone)
  • Never weigh directly into a large vessel. Use a weighing boat or glassine paper.

  • Technique: Use a micro-spatula. Do not pour from the stock bottle.

  • Spill Prevention: Place the receiving vessel (vial/flask) inside a secondary container (e.g., a plastic weigh tray) to catch any stray granules.

Step 3: Solubilization
  • Add the solvent to the solid, not the reverse, to minimize dust displacement.

  • Note on Exotherm: Hydrochloride salts may release mild heat upon hydration. Allow the solution to equilibrate before capping.

Step 4: Decontamination & Doffing
  • Wipe down the balance area with a wet paper towel (solvent appropriate for the balance, usually mild detergent or isopropyl alcohol). Do not use compressed air.

  • Outer Glove Removal: Peel from the wrist, turning inside out. Discard immediately.

  • Inspection: Check inner gloves for tears or yellowing (sign of degradation).

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process and workflow for handling this specific compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Handling 4-Ethyl-1,3-thiazol-2-amine HCl RiskCheck Check Hazard: H318 (Eye Damage) Start->RiskCheck PPE_Select Select PPE: 1. Splash Goggles 2. Double Nitrile Gloves RiskCheck->PPE_Select Hood_Check Is Fume Hood Available? PPE_Select->Hood_Check Resp_Prot REQUIRED: Wear N95/P2 Respirator Hood_Check->Resp_Prot No Proceed Proceed to Weighing Hood_Check->Proceed Yes Resp_Prot->Proceed Weighing Weighing Protocol: Use Anti-static Gun Secondary Containment Proceed->Weighing Dissolve Solubilization: Add Solvent to Solid Weighing->Dissolve Waste Disposal: Combustible Solvent Waste Stream Dissolve->Waste

Figure 1: Decision logic for PPE selection and operational workflow.[1] Note the critical branch for respiratory protection if engineering controls fail.

Emergency Response Procedures

In the event of exposure, seconds count. The H318 classification means corneal opacity can occur rapidly.

  • Eye Contact (Priority 1):

    • DO NOT rub eyes.

    • Immediately flush with tepid water at an eyewash station for 15 minutes minimum .

    • Hold eyelids open to ensure irrigation of the entire globe.

    • Seek immediate medical attention from an ophthalmologist. Bring the SDS.

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[3][4]

    • Wash with soap and water.[5][6] Do not use ethanol/solvents, as they may enhance transdermal absorption of the amine.

  • Spill Cleanup (Solid):

    • Dampen the spill with a wet paper towel (water/ethanol mix) to prevent dust generation.

    • Scoop into a sealable bag.

    • Wipe surface with 1N HCl (dilute) followed by water to neutralize any residual amine base if hydrolysis occurred, though simple soap/water is usually sufficient for the salt.

Disposal & Waste Management

  • Classification: This compound is an organic salt containing Nitrogen and Sulfur.

  • Method: It must be disposed of via High-Temperature Incineration equipped with an afterburner and scrubber to manage Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) emissions.[1]

  • Lab Stream: Dissolve waste solid in a combustible solvent (e.g., Acetone or Ethanol) and place in the "Halogenated/Organic" waste container, or dispose of the solid container directly if your facility permits solid chemical waste.

References

  • PubChem. (n.d.). Compound Summary: 2-Amino-4-ethylthiazole hydrochloride.[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Eye and Face Protection (29 CFR 1910.133). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Ethyl-1,3-thiazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.